N-Methyl-2-(2-methylpiperidino)-N-(2-(o-tolyloxy)ethyl)-acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(2-methylpiperidin-1-ium-1-yl)acetamide chloride is a complex organic compound with a unique structure that includes a piperidine ring, a phenoxy group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(2-methylpiperidin-1-ium-1-yl)acetamide chloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenoxy group, and the final acetamide formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(2-methylpiperidin-1-ium-1-yl)acetamide chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(2-methylpiperidin-1-ium-1-yl)acetamide chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(2-methylpiperidin-1-ium-1-yl)acetamide chloride involves its interaction with specific molecular targets and pathways. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(2-methylpiperidin-1-ium-1-yl)acetamide chloride include:
- N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(2-methylpiperidin-1-yl)acetamide
- N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(2-methylpiperidin-1-yl)ethanamide
- N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(2-methylpiperidin-1-yl)propionamide
Uniqueness
What sets N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(2-methylpiperidin-1-ium-1-yl)acetamide chloride apart from similar compounds is its specific structural configuration, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various scientific and industrial applications to achieve specific outcomes that may not be possible with other compounds.
Eigenschaften
CAS-Nummer |
77791-43-6 |
---|---|
Molekularformel |
C18H29ClN2O2 |
Molekulargewicht |
340.9 g/mol |
IUPAC-Name |
N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(2-methylpiperidin-1-ium-1-yl)acetamide;chloride |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-15-8-4-5-10-17(15)22-13-12-19(3)18(21)14-20-11-7-6-9-16(20)2;/h4-5,8,10,16H,6-7,9,11-14H2,1-3H3;1H |
InChI-Schlüssel |
OJPHJOGGWQDYHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC[NH+]1CC(=O)N(C)CCOC2=CC=CC=C2C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.